molecular formula C8H12N2O B2931808 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1342268-71-6

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B2931808
CAS No.: 1342268-71-6
M. Wt: 152.197
InChI Key: WAGVYTPQQZVQJF-UHFFFAOYSA-N
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Description

Structural Context within Heterocyclic Chemistry

Heterocyclic compounds are a major class of organic molecules characterized by a ring structure containing atoms of at least two different elements. britannica.com 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a prime example, featuring a bicyclic system where a pyrazole (B372694) ring is chemically linked to a tetrahydropyran (B127337) ring.

The structure consists of:

A Pyrazole Ring : This is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. britannica.comglobalresearchonline.netorientjchem.org The pyrazole ring is known for its planarity and aromatic stability, derived from six delocalized π-electrons. globalresearchonline.net

A Tetrahydropyran (THP) Ring : This is a six-membered, saturated aliphatic heterocycle containing five carbon atoms and one oxygen atom. chemicalbook.com Unlike the aromatic pyrazole, the THP ring is conformationally flexible.

The Linkage : In this specific molecule, the two rings are joined by a single covalent bond between the nitrogen atom at position 1 of the pyrazole ring and the carbon atom at position 4 of the tetrahydropyran ring. This linkage creates a distinct three-dimensional structure that influences how the molecule interacts with biological targets.

Table 1: Profile of this compound and a Key Derivative
AttributeThis compound-4-carboxylic acid
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
CAS Number1340372-11-3

Significance of the Pyrazole and Tetrahydropyran Moieties in Chemical Scaffolds

The scientific interest in this compound stems from the well-established importance of its constituent parts in drug discovery and materials science. numberanalytics.com Both pyrazole and tetrahydropyran are considered "privileged scaffolds"—structural frameworks that are recurrently found in biologically active compounds. nih.gov

The Pyrazole Moiety: The pyrazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals with diverse therapeutic applications. nih.govmdpi.com Its derivatives are known to exhibit anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant properties, among others. globalresearchonline.neteurekaselect.comnih.gov The success of the pyrazole scaffold can be attributed to its unique chemical properties. It contains both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the second nitrogen atom), allowing for versatile interactions with biological macromolecules. globalresearchonline.netorientjchem.org Furthermore, its aromatic nature contributes to the stability of the molecules in which it is found. A significant number of FDA-approved drugs, such as Celecoxib and Crizotinib, feature a pyrazole core, highlighting its therapeutic relevance. globalresearchonline.netmdpi.com

The Tetrahydropyran (THP) Moiety: The tetrahydropyran ring is also a crucial structural motif found in numerous natural products and synthetic pharmaceuticals. guidechem.comresearchgate.net It is a key component in notable anticancer agents like bryostatin (B1237437) and eribulin. chemicalbook.com As a saturated cyclic ether, the THP ring is often incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. chemicalbook.comnih.gov Its three-dimensional structure can help orient other functional groups for optimal binding to a target protein. nih.gov The flexibility of the THP ring can also be advantageous, potentially allowing a drug molecule to better accommodate mutations in an enzyme's active site. nih.gov Beyond its role as a core scaffold, the THP group is also commonly used as a protecting group for alcohols in complex organic syntheses. chemicalbook.com

Table 2: Significance of Pyrazole and Tetrahydropyran Moieties
MoietyKey FeaturesCommon Applications in Chemical Scaffolds
PyrazoleFive-membered aromatic ring; contains two adjacent nitrogen atoms; acts as H-bond donor/acceptor. globalresearchonline.netorientjchem.orgAnti-inflammatory, anticancer, antimicrobial, analgesic, protein kinase inhibitors. eurekaselect.comnih.govmdpi.com
TetrahydropyranSix-membered saturated cyclic ether; conformationally flexible; improves physicochemical properties. chemicalbook.comnih.govFound in natural products, anticancer agents, HIV protease inhibitors; used to enhance solubility and metabolic stability. researchgate.netchemicalbook.comnih.gov

Overview of Academic Research Trajectories Pertaining to this compound

Academic and industrial research involving this compound primarily utilizes it as an intermediate or a foundational scaffold for the synthesis of more complex, biologically active molecules. The research trajectory is not focused on the compound itself but on its derivatives, which are designed to interact with specific biological targets.

A significant area of research is the development of protein kinase inhibitors, a critical class of drugs for cancer therapy. nih.gov For instance, derivatives of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole have been synthesized and identified as potent inhibitors of the activin-like kinase 5 (ALK5) receptor. researchgate.net ALK5 is a key component of the TGF-β signaling pathway, which is implicated in tumor growth and tissue fibrosis. mdpi.com The development of selective ALK5 inhibitors is a promising strategy for controlling the progression of certain cancers. researchgate.netmdpi.com

Furthermore, the core this compound structure is frequently modified to create versatile chemical building blocks. The synthesis of boronic acid and pinacol (B44631) ester derivatives at the 4-position of the pyrazole ring is a common strategy. These functionalized intermediates are crucial for use in cross-coupling reactions (e.g., Suzuki coupling), which allow for the efficient construction of larger, more intricate molecular architectures. This highlights the compound's role as a valuable tool for medicinal chemists to explore new chemical space and develop novel therapeutic agents.

Table 3: Selected Research Derivatives of this compound
Derivative NameCAS NumberResearch Context/Application
This compound-4-carboxylic acid1340372-11-3Intermediate for further chemical synthesis. labsolu.ca
1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleNot explicitly found, but related to pyran-2-yl isomer (1003846-21-6) chemicalbook.compharmaffiliates.comBuilding block for Suzuki and other cross-coupling reactions to create complex molecules.
4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivativesVaries by specific derivativeInvestigated as potent and selective ALK5 receptor inhibitors for potential anticancer therapies. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-9-10(5-1)8-2-6-11-7-3-8/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGVYTPQQZVQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Tetrahydro 2h Pyran 4 Yl 1h Pyrazole

Reported Synthetic Pathways for the Target Compound

Direct, peer-reviewed synthetic procedures exclusively for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole are not extensively documented in common chemical literature. However, its synthesis is highly feasible through well-understood and widely applied reactions. The two most logical and practiced approaches for constructing N-substituted pyrazoles of this type are:

Pathway A: N-Alkylation of Pyrazole (B372694): This strategy involves the direct alkylation of the pyrazole ring with a suitable tetrahydropyran-4-yl derivative. The key step is the formation of the N-C bond between the pyrazole nitrogen and the C4 position of the tetrahydropyran (B127337) ring.

Pathway B: Pyrazole Ring Synthesis from a Substituted Hydrazine (B178648): This classic and powerful method builds the pyrazole ring itself using (tetrahydro-2H-pyran-4-yl)hydrazine as a key starting material. This approach offers excellent control over the position of the substituent on the pyrazole nitrogen.

The subsequent sections will elaborate on the key intermediates, specific strategies, and catalytic methods associated with these two principal pathways.

Synthesis of Key Intermediates Incorporating Pyrazole and Tetrahydropyran Components

The successful synthesis of the target compound relies on the availability of crucial starting materials for both the pyrazole and tetrahydropyran moieties.

Synthesis of Pyrazole and its Precursors: The unsubstituted pyrazole ring is typically formed via the Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. ktu.edu For Pathway B, the pyrazole ring is formed in the final step, often from a 1,3-dicarbonyl equivalent like malondialdehyde or its synthetic precursors.

Synthesis of Tetrahydropyran-based Intermediates: The accessibility of key tetrahydropyran intermediates is critical for both synthetic pathways.

For Pathway A (N-Alkylation): This route requires a tetrahydropyran-4-yl group equipped with a suitable leaving group or a precursor for reductive amination.

Tetrahydropyran-4-one: This ketone is a versatile precursor. One industrial preparation method involves the reaction of 3-chloropropionyl chloride and ethylene (B1197577) with aluminum trichloride (B1173362) to form 1,5-dichloropentan-5-one, which is subsequently hydrolyzed and cyclized. google.com

4-Halotetrahydropyrans: These compounds can be generated from tetrahydropyran-4-ol. For instance, aldehydes can undergo coupling with 3-buten-1-ol (B139374) in the presence of niobium(V) chloride to yield 4-chlorotetrahydropyran (B167756) derivatives. organic-chemistry.org Other methods can convert the corresponding alcohol to a bromide or an iodide.

Activated Tetrahydropyran-4-ol Derivatives: The hydroxyl group of tetrahydropyran-4-ol can be converted into a good leaving group, such as a tosylate (4-tosyloxytetrahydropyran) or a triflate, making it an excellent electrophile for N-alkylation reactions.

For Pathway B (Pyrazole Formation): This route hinges on the availability of (tetrahydro-2H-pyran-4-yl)hydrazine.

(Tetrahydro-2H-pyran-4-yl)hydrazine: This key intermediate is commercially available (CAS No. 116312-69-7), making Pathway B an attractive and efficient option. sigmaaldrich.com Its synthesis, while not explicitly detailed, can be inferred from analogous procedures for other heterocyclic hydrazines. google.com A plausible route involves the conversion of tetrahydropyran-4-ol to a tosylate, followed by displacement with a protected hydrazine (e.g., hydrazine carboxylate), and subsequent deprotection. Alternatively, electrophilic amination of 4-aminotetrahydropyran (B1267664) using an oxaziridine-based reagent could furnish the corresponding N-Boc protected hydrazine, which can be deprotected under acidic conditions. organic-chemistry.org

Table 1: Key Synthetic Intermediates
IntermediateStructureSynthetic PathwayRole
PyrazolePathway ANucleophile
Tetrahydropyran-4-onePathway AElectrophile precursor (for reductive amination)
4-Bromotetrahydropyran (B1281988)Pathway AAlkylating agent (electrophile)
(Tetrahydro-2H-pyran-4-yl)hydrazinePathway BNucleophile for pyrazole ring formation
Malondialdehyde or equivalentPathway B1,3-Dicarbonyl source for pyrazole ring formation

Strategies for Introducing the Tetrahydropyran-4-yl Moiety onto the Pyrazole Core

This approach, corresponding to Pathway A, focuses on forming the N-C bond directly onto the pyrazole ring. Several methods for N-alkylation of pyrazoles have been developed. mdpi.comresearchgate.net

Direct Alkylation with Halides or Sulfonates: The most common method involves the deprotonation of pyrazole with a base, followed by nucleophilic substitution with an electrophile like 4-bromotetrahydropyran or tetrahydro-2H-pyran-4-yl tosylate. The choice of base and solvent is crucial for reaction efficiency.

Reaction Conditions: A variety of bases can be employed, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH), in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. researchgate.net Phase-transfer catalysis, using catalysts like 18-crown-6 (B118740) with potassium tert-butoxide, provides a mild and efficient alternative that can sometimes be performed without solvent. researchgate.net

Reductive Amination: An alternative strategy involves the reductive amination of tetrahydropyran-4-one with pyrazole. This reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Alkylation with Trichloroacetimidates: A modern approach utilizes O-(tetrahydro-2H-pyran-4-yl) 2,2,2-trichloroacetimidate as the alkylating agent. This reaction is typically catalyzed by a Brønsted acid, such as camphorsulfonic acid (CSA), and offers an alternative to base-mediated methods. mdpi.comsemanticscholar.org

Catalytic Approaches and Reagents Employed in the Synthesis of this compound

Catalysis plays a significant role in enhancing the efficiency and selectivity of the synthetic routes to the target compound.

In Pathway A (N-Alkylation):

Base Catalysis: While bases like K₂CO₃ or NaH are often used in stoichiometric amounts, their role is catalytic in the sense that they deprotonate the pyrazole to generate the active nucleophile.

Phase-Transfer Catalysis: Catalysts such as quaternary ammonium (B1175870) salts or crown ethers facilitate the transfer of the pyrazole anion from a solid or aqueous phase to an organic phase where the alkylating agent resides, accelerating the reaction under mild conditions. researchgate.net

Heterogeneous Catalysis: Basic modified molecular sieves, such as cesium-impregnated saponites or CsF-Al₂O₃, have been reported as effective heterogeneous catalysts for the N-alkylation of pyrazole with alkyl bromides, allowing for easier product purification. researchgate.net

Acid Catalysis: For methods involving trichloroacetimidate (B1259523) electrophiles, Brønsted acids like camphorsulfonic acid are used in catalytic amounts to activate the imidate, facilitating its displacement by the pyrazole nucleophile. semanticscholar.org Crystalline aluminosilicates have also been used as solid acid catalysts for gas-phase alkylation of pyrazoles with alcohols. google.com

In Pathway B (Pyrazole Formation):

Acid Catalysis: The classical Knorr condensation of a hydrazine with a 1,3-dicarbonyl compound is typically promoted by a catalytic amount of acid, often acetic acid, to facilitate the cyclization and dehydration steps. ktu.edu

Table 2: Catalysts and Reagents for Synthetic Pathways
PathwayStepReagents & CatalystsPurpose
A: N-Alkylation Deprotonation/AlkylationK₂CO₃, Cs₂CO₃, NaH (Bases); 18-crown-6 (PTC)Generate pyrazole anion and facilitate reaction
AlkylationCamphorsulfonic acid (Brønsted Acid)Activate trichloroacetimidate electrophile
AlkylationCesium-impregnated saponite (B12675438) (Solid Base)Heterogeneous catalysis for alkylation
B: Ring Formation CyclocondensationAcetic Acid (Brønsted Acid)Catalyze cyclization and dehydration

Methodological Advancements and Efficiency in Synthetic Routes to the Compound

When evaluating the two primary synthetic routes, both efficiency and strategic advantages must be considered.

Pathway B (Ring Formation from Hydrazine): This route is generally considered more efficient and strategically superior for producing an unambiguous N1-substituted pyrazole. Since the tetrahydropyran moiety is introduced via the hydrazine, there is no possibility of forming an isomeric product, which can be a significant issue when alkylating unsymmetrical pyrazole derivatives. The commercial availability of (tetrahydro-2H-pyran-4-yl)hydrazine makes this pathway highly practical and direct. sigmaaldrich.com The Knorr synthesis is a robust and high-yielding reaction, further enhancing the efficiency of this approach.

Chemical Reactivity and Transformation of 1 Tetrahydro 2h Pyran 4 Yl 1h Pyrazole

Reactions Involving the Pyrazole (B372694) Heterocycle of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

The pyrazole ring in this compound is an aromatic system with two adjacent nitrogen atoms, which significantly influences its reactivity. google.com One nitrogen atom is of the pyrrole-type and the other of the pyridine-type, making the ring susceptible to a variety of transformations. google.com

Functionalization at Nitrogen Atoms of the Pyrazole Ring

The N1-substituted nature of this compound means that the N2 nitrogen is the primary site for further functionalization at the nitrogen atoms. While direct N-alkylation of the N2 position is not commonly observed due to the existing bulky substituent at N1, reactions involving the lone pair of electrons on the N2 atom are plausible under specific conditions.

In a broader context of pyrazole chemistry, N-alkylation is a common transformation. For instance, a doctoral thesis describes the N-alkylation of a pyrazole derivative using 4-(bromomethyl)tetrahydropyran, which results in a structurally similar compound, "Ethyl 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-5-carboxylate". ktu.edu This highlights a synthetic route to introduce the tetrahydropyran-4-yl-methyl group onto a pyrazole nitrogen.

General methods for N-alkylation of pyrazoles often employ alkyl halides in the presence of a base. semanticscholar.org More advanced methods include acid-catalyzed reactions with trichloroacetimidates, which can provide N-alkyl pyrazoles in good yields. semanticscholar.org

Substitutions on the Carbon Framework of the Pyrazole Ring

The carbon atoms of the pyrazole ring can undergo substitution reactions, with the C4 position being particularly susceptible to electrophilic attack. globalresearchonline.net

A key transformation for this compound is the introduction of a boronic acid or a boronic acid pinacol (B44631) ester group at the C4 position. The resulting compound, 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a valuable intermediate for cross-coupling reactions. acs.org The synthesis of such compounds typically involves the reaction of the parent pyrazole with a boron source in the presence of a suitable catalyst.

Other electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are known to occur at the C4 position of the pyrazole ring. globalresearchonline.net For instance, pyrazoles can be readily halogenated to introduce bromine or iodine atoms, which can then serve as handles for further functionalization through cross-coupling reactions. ntu.edu.sg

Cross-Coupling Reactions and Derivatization Strategies for the Compound

The most significant derivatization strategy for this compound involves the use of its C4-boronic acid or boronic acid pinacol ester derivatives in Suzuki-Miyaura cross-coupling reactions. acs.org These reactions allow for the formation of a carbon-carbon bond between the C4 position of the pyrazole ring and various aryl or heteroaryl partners.

The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, a base, and a suitable solvent system. The reaction of 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with an aryl halide would yield a 4-aryl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole derivative.

A patent application describes the use of a similar compound, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, in a Suzuki coupling to synthesize a complex naphthyridine derivative. googleapis.com This underscores the utility of pyrazole boronic esters in the synthesis of pharmaceutically relevant molecules.

Reactant 1Reactant 2Coupling TypeProductCatalyst/Reagents
1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleAryl halideSuzuki-Miyaura4-Aryl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolePd catalyst, base
4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazoleAlcoholCuI-catalyzed C-O coupling4-Alkoxy-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazoleCuI, ligand, base

Mechanistic Investigations of Key Transformations of this compound

Specific mechanistic studies for the transformations of this compound are not extensively detailed in the available literature. However, the mechanisms of the key reactions it undergoes, such as N-alkylation and Suzuki-Miyaura coupling, are well-established for pyrazoles in general.

The N-alkylation of pyrazoles typically proceeds via an SN2 mechanism, where the pyrazole nitrogen acts as a nucleophile attacking the alkyl halide. semanticscholar.org The regioselectivity of this reaction can be influenced by steric and electronic factors.

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov The rate and efficiency of this process can be influenced by the choice of catalyst, ligands, base, and solvent.

Advanced Spectroscopic and Structural Analysis of 1 Tetrahydro 2h Pyran 4 Yl 1h Pyrazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) and tetrahydropyran (B127337) protons. The pyrazole ring protons (H-3, H-4, and H-5) would appear as characteristic signals in the aromatic region. Typically, for N-substituted pyrazoles, these protons resonate at distinct chemical shifts, allowing for unambiguous assignment. semanticscholar.org The tetrahydropyran ring protons would present more complex splitting patterns in the aliphatic region of the spectrum. The methine proton at the C-4 position, directly attached to the pyrazole nitrogen, would be a key diagnostic signal. The axial and equatorial protons on the THP ring would likely exhibit complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. It would show three distinct signals for the pyrazole carbons and, due to symmetry, three signals for the tetrahydropyran ring carbons (C-4, C-3/5, and C-2/6). The chemical shifts would confirm the connectivity and electronic environment of each carbon atom. For instance, the C-4 carbon of the THP ring would be significantly influenced by the attached nitrogen atom of the pyrazole.

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Pyrazole H-3, H-5~7.5 - 7.6~126 - 140
Pyrazole H-4~6.3~106
THP H-4 (CH-N)~4.2 - 4.5~55 - 60
THP H-2/6 (CH₂-O)~3.5 - 4.1~67 - 70
THP H-3/5 (CH₂-C)~1.8 - 2.2~30 - 35

Note: These are estimated values based on data from similar structures. Actual values may vary depending on solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in the Compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic vibrational modes. The C-H stretching vibrations of the aromatic pyrazole ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the THP ring would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring would produce sharp bands in the 1400-1600 cm⁻¹ region. A prominent and strong band corresponding to the C-O-C stretching of the ether linkage in the tetrahydropyran ring is expected around 1080-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=C and C=N bonds of the pyrazole ring would be visible, the technique is particularly sensitive to non-polar bonds and can provide detailed information about the skeletal vibrations of the molecule. The symmetric breathing modes of the pyrazole ring often give rise to strong Raman signals.

Key Expected Vibrational Frequencies:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch (Pyrazole)3100 - 3150IR, Raman
Aliphatic C-H Stretch (THP)2850 - 2960IR, Raman
C=N, C=C Stretch (Pyrazole Ring)1400 - 1600IR, Raman
C-O-C Asymmetric Stretch (THP Ether)1080 - 1150IR
Pyrazole Ring Breathing~1000Raman

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

Under electron impact (EI) ionization, the molecule would likely undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, confirming the molecular weight. A primary fragmentation pathway would involve the cleavage of the bond between the two rings, leading to the formation of ions corresponding to the pyrazole cation and the tetrahydropyran cation. Another significant fragmentation would be the loss of the entire tetrahydropyran moiety, often observed in related structures. researchgate.net The pyrazole ring itself can undergo cleavage, typically involving the loss of HCN or N₂.

X-ray Crystallography Studies for Solid-State Structure Determination of this compound and its Derivatives

An X-ray analysis would reveal the planarity of the pyrazole ring and the preferred conformation of the tetrahydropyran ring, which is typically a chair conformation. It would also elucidate the dihedral angle between the pyrazole ring and the mean plane of the THP ring. Furthermore, crystallographic data would detail any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing arrangement.

Conformational Analysis of the Tetrahydropyran Ring within the Molecular Framework of the Compound

The tetrahydropyran ring is conformationally flexible, but it overwhelmingly prefers to adopt a chair conformation to minimize steric and torsional strain. nih.gov In this compound, the pyrazole substituent is located at the C-4 position. This substituent can exist in either an axial or an equatorial position.

Computational modeling and NMR studies on similar systems suggest that the equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions that would be present in the axial conformation. beilstein-journals.orgbeilstein-archives.org The energy difference between the two conformers dictates their relative populations at a given temperature. The chair conformation of the THP ring is characterized by specific intra-annular torsion angles, which can be slightly distorted from the ideal cyclohexane (B81311) values due to the presence of the oxygen heteroatom and the C-4 substituent. nih.gov Detailed conformational analysis often involves a combination of experimental techniques like NMR (measuring coupling constants and NOE effects) and theoretical calculations (DFT). beilstein-journals.org

Computational Chemistry and Theoretical Studies of 1 Tetrahydro 2h Pyran 4 Yl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Energetic Stability

Quantum chemical calculations are fundamental to understanding the electronic environment and thermodynamic stability of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. These methods provide a quantitative description of the molecule's orbitals and energy levels.

The pyrazole (B372694) ring, being an electron-rich aromatic system, significantly influences the electronic properties. mdpi.comnih.gov The nitrogen atoms in the pyrazole ring act as electron-donating centers, which can be quantitatively described by DFT. mdpi.com The tetrahydropyran (B127337) substituent, while saturated, can influence the electronic properties through steric and inductive effects. DFT studies on similar substituted pyrazoles have shown that the nature of the substituent can modulate the electronic characteristics of the pyrazole core. mdpi.com

Table 1: Representative Electronic Properties of Substituted Pyrazoles Calculated by DFT
PropertyTypical Calculated Value Range
Dipole Moment (Debye)2.0 - 5.0
Polarizability (a.u.)~1.7 x 10-30
Hyperpolarizability (a.u.)~1.39 x 10-30

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for predicting molecular features. nih.gov These methods are computationally more intensive but can provide more accurate energetic and geometric parameters. For substituted pyrazoles, ab initio calculations have been employed to investigate tautomeric stability and the effects of substituents on the pyrazole ring's geometry. mdpi.com For this compound, ab initio calculations would be instrumental in accurately determining the bond lengths, bond angles, and the energetic landscape of its various conformations. Studies on a range of substituted pyrazoles using MP2/6-311++G** calculations have been crucial in understanding how different functional groups influence tautomeric equilibria. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. aip.orgresearchgate.net For this compound, the MEP map would highlight the electronegative and electropositive regions of the molecule.

Typically, in pyrazole derivatives, the regions around the nitrogen atoms of the pyrazole ring exhibit a negative electrostatic potential (often colored red or yellow), indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atoms attached to the pyrazole and tetrahydropyran rings would show a positive electrostatic potential (colored blue), indicating their electrophilic character. The oxygen atom of the tetrahydropyran ring would also be a region of negative potential. Understanding the MEP is crucial for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system. nih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound
Molecular RegionPredicted Electrostatic PotentialImplication
Pyrazole Nitrogen AtomsNegative (Red/Yellow)Nucleophilic, Hydrogen Bond Acceptor Site
Tetrahydropyran Oxygen AtomNegative (Red/Yellow)Nucleophilic, Hydrogen Bond Acceptor Site
Ring C-H and N-H ProtonsPositive (Blue)Electrophilic Sites

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energies and distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For pyrazole derivatives, the HOMO is typically distributed over the electron-rich pyrazole ring, indicating its nucleophilic character. aip.org The LUMO, conversely, is also often located on the pyrazole ring system. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. In the case of this compound, the tetrahydropyran ring would likely have a minor contribution to the frontier orbitals, with the pyrazole moiety dominating the electronic activity.

Table 3: Typical Frontier Molecular Orbital (FMO) Parameters for Substituted Pyrazoles
ParameterTypical Calculated Value Range (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0

Conformational Analysis through Advanced Computational Methods

The presence of the flexible tetrahydropyran ring in this compound necessitates a thorough conformational analysis. Advanced computational methods can be used to identify the stable conformers and the energy barriers between them.

The tetrahydropyran ring is known to adopt several conformations, including the stable chair form and higher-energy boat and twist-boat forms. acs.orgmontclair.edu Computational studies, using both DFT and ab initio methods, have shown that the chair conformation is the most stable for tetrahydropyran itself, with the twist and boat conformers being significantly higher in energy. acs.orgmontclair.edu For this compound, the pyrazole substituent can exist in either an axial or equatorial position on the tetrahydropyran chair. Computational calculations are essential to determine the relative energies of these two conformers and the rotational barrier around the C-N bond connecting the two rings.

Table 4: Relative Energies of Tetrahydropyran Conformers
ConformerRelative Energy (kcal/mol)
Chair0.0 (most stable)
2,5-Twist5.8 - 6.1
1,4-Boat6.2 - 7.2

Theoretical Insights into Reaction Mechanisms and Pathways for this compound

Computational chemistry can provide detailed insights into the mechanisms of reactions involving this compound. This includes modeling the synthesis of the compound and predicting its reactivity in various chemical transformations.

The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com Theoretical studies can model the reaction pathway, identifying transition states and intermediates to elucidate the mechanism. For the synthesis of this compound, computational modeling could clarify the regioselectivity of the cyclization step. Furthermore, theoretical calculations can predict the outcomes of reactions such as electrophilic substitution on the pyrazole ring, providing a rationale for the observed regiochemistry. nih.gov

Derivatives and Analogues of 1 Tetrahydro 2h Pyran 4 Yl 1h Pyrazole: Synthesis and Research

Strategic Functionalization and Substitution of the Pyrazole (B372694) Ring

The pyrazole ring within the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole structure is an aromatic heterocycle amenable to a variety of substitution reactions. organic-chemistry.org Electrophilic substitution preferentially occurs at the C4 position, which is the most electron-rich carbon, while the C3 and C5 positions are more susceptible to nucleophilic attack or deprotonation followed by reaction with electrophiles. organic-chemistry.org

Common strategies for functionalizing the pyrazole ring include:

Halogenation: The C4 position can be readily halogenated using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.com These halogenated intermediates are valuable precursors for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, or amino substituents.

Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a standard method to introduce a formyl group (-CHO) at the C4 position of the pyrazole ring. researchgate.net This aldehyde functionality serves as a synthetic handle for further transformations, including reductive amination to form amines, oxidation to carboxylic acids, or olefination reactions.

Nitration: The introduction of a nitro group, typically at the C4 position, can be achieved using standard nitrating agents. The nitro group acts as a powerful electron-withdrawing group and can be reduced to an amino group, providing a route to C4-aminopyrazole derivatives.

Metalation and Cross-Coupling: Directed ortho-metalation or halogen-metal exchange can generate organometallic pyrazole species. For instance, lithiation at the C5 position allows for the introduction of various electrophiles. rsc.org Palladium-catalyzed cross-coupling reactions on halogenated pyrazoles are particularly powerful for creating carbon-carbon and carbon-nitrogen bonds.

Electrooxidative Functionalization: Electrochemical methods offer a green alternative for introducing functionalities. Electrooxidation in the presence of halide or thiocyanate (B1210189) ions can lead to the formation of C4-halogenated or C4-thiocyanated pyrazole derivatives. mdpi.com

The following table summarizes common functionalization reactions on the pyrazole ring.

ReactionReagentsPosition of SubstitutionResulting Functional Group
ChlorinationN-Chlorosuccinimide (NCS)C4-Cl
BrominationN-Bromosuccinimide (NBS)C4-Br
FormylationPOCl₃, DMF (Vilsmeier-Haack)C4-CHO
Lithiation/Alkylationn-BuLi, then R-XC5-R (Alkyl)

Structural Modifications and Transformations of the Tetrahydropyran-4-yl Moiety

The tetrahydropyran (B127337) (THP) moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to improve aqueous solubility and serve as a metabolically stable, sp³-rich fragment that can form favorable interactions with biological targets. nih.gov While often used as a stable substituent, the THP ring itself can be a target for modification to fine-tune a molecule's properties.

Key transformations and modifications include:

Analogue Synthesis via Alternative Cyclizations: The core structure can be varied by synthesizing analogues with different cyclic ether systems. For example, replacing the THP ring with a tetrahydrofuran (B95107) (THF) ring can alter the geometric constraints and potential hydrogen bonding interactions of the molecule. nih.gov The synthesis of such analogues often relies on established methods for cyclic ether formation, such as intramolecular Williamson ether synthesis, Prins cyclizations, or oxa-Michael additions. organic-chemistry.orgmdpi.com

Functionalization via Oxidation: The THP ring contains methylene (B1212753) groups that can be oxidized under specific conditions. The positions adjacent to the ring oxygen (C2 and C6) are particularly susceptible to radical abstraction and subsequent oxidation, potentially leading to the introduction of hydroxyl groups or lactones. researchgate.net While potentially leading to degradation, controlled oxidation can be a route to new derivatives.

Ring-Opening Transformations: Under harsh acidic or reductive conditions, the THP ring can undergo cleavage. While typically an undesirable side reaction, targeted ring-opening could be employed to convert the cyclic ether into a functionalized linear alkyl chain, drastically altering the molecule's conformation and properties. researchgate.net

Design Principles for Structure-Activity Relationship Studies based on the this compound Scaffold

The this compound scaffold is a "privileged structure" in drug discovery, combining two motifs that are frequently found in bioactive molecules. mdpi.com Structure-activity relationship (SAR) studies based on this scaffold are guided by several key design principles:

Vectorial Exploration of Chemical Space: The scaffold provides distinct vectors for modification. Substituents on the pyrazole ring (positions C3, C4, and C5) explore the space around the flat, aromatic core, while modifications to the THP ring explore the sp³-rich, non-planar space. This separation allows for systematic probing of a target's binding pocket.

Conformational Rigidity and Pharmacophore Presentation: The THP ring adopts a stable chair conformation, which restricts the conformational freedom of the attached pyrazole ring relative to a more flexible alkyl chain. This rigidity helps to pre-organize the molecule into a specific conformation for binding to a biological target, which can improve binding affinity and selectivity. nih.gov

Bioisosterism and Analogue Design: The THP moiety is often used as a bioisostere for other groups, such as a phenyl ring or other saturated heterocycles. SAR studies often involve synthesizing a library of analogues where the THP ring is replaced by tetrahydrofuran (THF), piperidine, or cyclohexane (B81311) to determine the optimal size, shape, and electronic properties of this portion of the molecule. nih.gov Similarly, the pyrazole ring itself can be considered a bioisostere for other five-membered aromatic heterocycles.

A representative SAR study might involve synthesizing a matrix of compounds, as illustrated in the table below, to systematically evaluate the impact of substituents at key positions.

Core ScaffoldR¹ (on Pyrazole C4)R² (on THP ring)Design Rationale
1-(THP)-Pyrazole-H-H (unmodified)Baseline compound
1-(THP)-Pyrazole-Br-H (unmodified)Precursor for coupling, probes halogen interaction
1-(THP)-Pyrazole-Phenyl-H (unmodified)Explores hydrophobic pocket
1-(THP)-Pyrazole-H2-OH (hypothetical)Probes for H-bond donor/acceptor site
1-(Cyclohexyl)-Pyrazole-HN/AEvaluates importance of ether oxygen

Synthesis of Polycyclic and Fused Systems Incorporating the Core Structure

The this compound scaffold can be used as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. These larger structures are of interest in medicinal chemistry as they can offer enhanced selectivity and novel intellectual property. The general strategy involves introducing reactive functional groups onto the pyrazole ring, which then participate in a subsequent ring-forming reaction.

Examples of fused systems derived from pyrazole precursors include:

Pyrazolo[1,5-a]pyrimidines: These bicyclic systems can be synthesized from 5-aminopyrazole derivatives. A 1-(THP)-5-aminopyrazole can be condensed with a 1,3-dicarbonyl compound or its equivalent to construct the fused pyrimidine (B1678525) ring.

Pyrazolo[4,3-c]pyridines: These structures can be accessed by building a pyridine (B92270) ring onto the C4 and C5 positions of the pyrazole. This often involves multi-step sequences starting from a C4-formyl-C5-amino pyrazole or a similar bifunctional precursor. mdpi.com

Pyrazolo[1,5-a] mdpi.comnih.govdiazepines: Seven-membered rings can also be fused to the pyrazole core. For instance, regioselective N-alkylation of a pyrazole-5-carboxylate with an epoxide, followed by ring-opening with an amine and subsequent intramolecular cyclization, can yield pyrazolo[1,5-a] mdpi.comnih.govdiazepin-4-ones. mdpi.com

The synthesis of these fused systems relies on the initial, strategic functionalization of the pyrazole ring as described in section 6.1. An amino group at C5 or a carbonyl group at C4 are common starting points for these cyclization strategies.

Development of Boronic Ester and Amine Derivatives for Further Synthetic Applications

To facilitate the rapid synthesis of diverse libraries of analogues, key intermediates of this compound have been developed. Among the most useful are boronic ester and amine derivatives.

Boronic Ester Derivatives: The pinacol (B44631) boronic ester of this compound, specifically at the C3 or C4 position, is a highly valuable synthetic intermediate. These compounds are stable, crystalline solids that can be readily prepared and purified. Their primary application is in Suzuki-Miyaura cross-coupling reactions, which allow for the efficient and high-yielding formation of a carbon-carbon bond with a wide variety of aryl and heteroaryl halides or triflates. This provides a powerful tool for systematically exploring SAR by introducing diverse aromatic substituents onto the pyrazole core. The commercial availability of compounds like 1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic acid pinacol ester underscores their synthetic utility.

Amine Derivatives: Aminopyrazoles, particularly 4-amino- and 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, are versatile building blocks. The amino group can act as a nucleophile in a wide range of reactions, including amide bond formation (acylation), urea (B33335) and thiourea (B124793) formation, and reductive amination. Furthermore, as mentioned previously, the amino group is a key functional handle for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. researchgate.net The synthesis of these amines can be achieved through various methods, including the reduction of a corresponding nitropyrazole or through cyclization reactions that directly incorporate the amino group.

The development of these key intermediates enables chemists to apply modular and combinatorial approaches to the synthesis of complex molecules based on the this compound scaffold.

Applications of 1 Tetrahydro 2h Pyran 4 Yl 1h Pyrazole in Chemical Synthesis and Materials Science Research

Role as a Versatile Intermediate in Complex Organic Synthesis

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole serves as a key intermediate in the synthesis of a wide array of organic compounds. lookchem.com The pyrazole (B372694) nucleus is a common feature in many biologically active molecules, and the tetrahydropyran (B127337) group can influence properties such as solubility, metabolic stability, and binding affinity. nih.govglobalresearchonline.net Consequently, this compound is frequently used as a starting material or a significant building block in multi-step synthetic sequences.

One of the primary applications of this compound is in the preparation of more complex pyrazole derivatives. lookchem.com For instance, it can be a precursor for the synthesis of pyrazoloisoindoles, which are known for their diverse biological activities. lookchem.com The reactivity of the pyrazole ring allows for various chemical transformations, including electrophilic substitution at the 4-position. The tetrahydropyran group, being relatively stable, is often carried through several synthetic steps.

The versatility of this compound as a synthetic intermediate is further demonstrated by its use in the creation of boronic acid pinacol (B44631) esters, such as this compound-4-boronic acid pinacol ester. chemicalbook.comsigmaaldrich.comfishersci.cachemicalbook.comfrontierspecialtychemicals.comscbt.com These boronic acid derivatives are crucial reagents in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. This enables the straightforward introduction of the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl moiety into a wide range of organic molecules.

Table 1: Selected Synthetic Applications

Application Description
Synthesis of Pyrazole Derivatives Serves as a foundational structure for creating more complex molecules containing the pyrazole core. lookchem.com
Precursor for Biologically Active Molecules Used in the synthesis of compounds with potential therapeutic applications. lookchem.comnih.gov

Utility in the Construction of Advanced Molecular Architectures

The distinct three-dimensional shape of the this compound scaffold is instrumental in the design and synthesis of advanced molecular architectures. The non-planar tetrahydropyran ring introduces conformational rigidity and specific spatial orientations of substituents, which can be crucial for molecular recognition and biological activity.

In medicinal chemistry, the tetrahydropyran unit is often employed as a saturated heterocyclic scaffold to explore chemical space beyond traditional flat aromatic rings. This can lead to improved pharmacological profiles, such as enhanced selectivity and reduced off-target effects. For example, derivatives of this compound have been investigated as inhibitors of the transforming growth factor-β (TGF-β) type I receptor (also known as ALK5), a key target in fibrosis and cancer research. nih.govresearchgate.netnih.gov The specific geometry of the tetrahydro-2H-pyran-4-yl group plays a role in how these inhibitors fit into the enzyme's binding site.

Furthermore, the combination of the pyrazole and tetrahydropyran rings allows for the creation of molecules with well-defined shapes that can be used to build larger, more complex structures. This is particularly relevant in the field of supramolecular chemistry, where non-covalent interactions between molecules are used to create organized assemblies.

Contributions to Ligand Design and Coordination Chemistry

The pyrazole moiety is a well-established ligand in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal ions. researchgate.netresearchgate.net The introduction of a tetrahydro-2H-pyran-4-yl substituent on one of the nitrogen atoms of the pyrazole ring modifies the electronic and steric properties of the resulting ligand, influencing the structure and properties of the corresponding metal complexes.

The tetrahydropyran group can affect the solubility of the ligand and its metal complexes in different solvents. Moreover, its steric bulk can control the coordination number and geometry of the metal center, potentially leading to the formation of complexes with specific catalytic or material properties. Pyrazole-based ligands are known to form a variety of coordination complexes with different metal ions, resulting in diverse coordination geometries. researchgate.netresearchgate.net

While specific studies focusing solely on this compound as a ligand are not extensively detailed in the provided context, the general principles of pyrazole coordination chemistry suggest its potential in this area. researchgate.netresearchgate.netnih.govmdpi.com The development of novel ligands is crucial for advancing fields such as catalysis, materials science, and bioinorganic chemistry.

Potential in the Development of Novel Materials and Chemical Technologies

The unique properties of this compound and its derivatives suggest their potential for use in the development of new materials and chemical technologies. The incorporation of this compound into polymer formulations, for instance, could enhance mechanical properties and thermal stability. chemimpex.com

The pyrazole ring system is known to be a component of various functional materials, including fluorescent substances and dyes. globalresearchonline.net The specific substitutions on the pyrazole ring, such as the tetrahydro-2H-pyran-4-yl group, can be used to tune the optical and electronic properties of these materials.

In the broader context of chemical technologies, the use of this compound as a versatile building block facilitates the creation of a wide range of specialty chemicals. lookchem.com This includes the development of new agrochemicals, where pyrazole derivatives have shown promise. nih.govchemimpex.com

Research Applications in Chemical Probe Design and Molecular Tool Development

A significant research application of this compound derivatives is in the design of chemical probes and molecular tools for studying biological systems. A notable example is the development of radioligands for positron emission tomography (PET) imaging.

Derivatives of this compound have been synthesized and evaluated as ligands for cannabinoid type 1 (CB1) receptors and the 18 kDa translocator protein (TSPO). nih.gov By replacing parts of existing ligands with the 4-(4-cyano-tetrahydro-2H-pyranyl) group, researchers have been able to modulate properties like lipophilicity, which is a critical parameter for brain imaging agents. nih.gov This research highlights the utility of the tetrahydro-2H-pyran-4-yl moiety in fine-tuning the pharmacokinetic and pharmacodynamic properties of molecular probes.

These molecular tools are invaluable for studying the distribution and density of specific receptors in the brain, which can provide insights into various neurological disorders and aid in the development of new therapeutic strategies. The ability to systematically modify the structure of these probes, starting from versatile intermediates like this compound, is crucial for advancing this area of research.

Table 2: Compound Names Mentioned

Compound Name
This compound
This compound-4-boronic acid pinacol ester
pyrazoloisoindoles

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation or transition-metal-catalyzed reactions. For example, regioselective pyrazole formation can be achieved using N-tosylhydrazones and tetrahydro-2H-pyran-4-yl derivatives under palladium catalysis, with yields optimized by controlling temperature (80–100°C) and solvent polarity (e.g., DMF or THF) . Copper-catalyzed click chemistry using 3-arylsydnones and dihalo-alkenes also enables efficient halogenation at the 4-position, with yields up to 60–80% under mild conditions (50°C, 16 hours) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and substituent positions, with coupling constants (e.g., J = 2.1 Hz for pyrazole protons) resolving structural ambiguities . High-resolution mass spectrometry (HRMS) and X-ray crystallography provide additional validation, particularly for hydrogen-bonding patterns in crystal lattices . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Methodological Answer : Regioselectivity in halogenation or cross-coupling reactions depends on electronic and steric factors. For 4-halo derivatives, using bulky ligands (e.g., Xantphos) in palladium-catalyzed reactions directs substitution to the less hindered position . Computational tools like DFT calculations predict electron density distributions, guiding the choice of electrophiles (e.g., iodobenzene diacetate for selective C–H activation) .

Q. What computational methods are used to predict the reactivity and stability of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level models frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular dynamics simulations assess stability under physiological conditions (e.g., solvation in water/THF mixtures) . Predicted pKa values (4.18 ± 0.25) inform protonation states in biological assays .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

  • Methodological Answer : The compound serves as a scaffold for kinase inhibitors and anxiolytic agents. For example, it is incorporated into triazole hybrids via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with in vitro screening against cancer cell lines (IC₅₀ = 0.5–10 µM) . Pharmacokinetic studies require derivatization with boronate esters (e.g., pinacol boronate) for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .

Q. What strategies enable the use of this compound in cross-coupling reactions?

  • Methodological Answer : Boronic ester derivatives (e.g., 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) facilitate Suzuki couplings with aryl halides. Optimized conditions include Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DME/H₂O (3:1) at 80°C for 12 hours, achieving >85% conversion .

Q. How do solvent and pH affect the stability of this compound in aqueous environments?

  • Methodological Answer : Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 37°C, but acidic conditions (pH < 4) accelerate hydrolysis of the tetrahydro-2H-pyran ring. Use of co-solvents (e.g., 10% DMSO) enhances solubility without compromising stability .

Q. How should researchers resolve contradictions in reported spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.8–8.2 ppm for pyrazole protons) arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Cross-referencing with X-ray structures and variable-temperature NMR (VT-NMR) clarifies dynamic equilibria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.